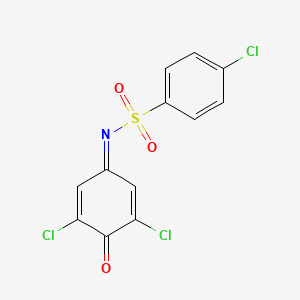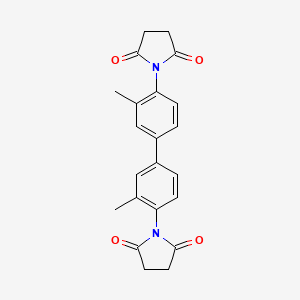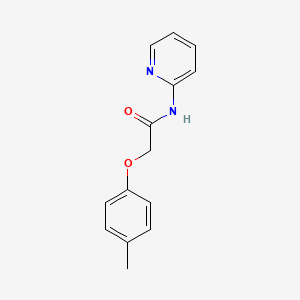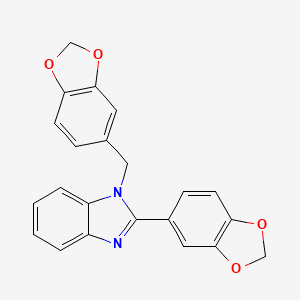
N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoindolinecarboxamides, which have been shown to have various biological activities. In
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A involves its ability to selectively bind to the active site of NOX4, thereby inhibiting its activity. This leads to a decrease in the production of ROS, which can have various downstream effects on cellular processes. The selectivity of this compound A for NOX4 makes it a valuable tool for studying the function of this enzyme in different biological contexts.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit NOX4 activity, it has been shown to have anti-inflammatory properties. This is due to its ability to decrease the production of ROS, which are known to contribute to inflammation. Additionally, this compound A has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A is its selectivity for NOX4. This makes it a valuable tool for studying the role of this enzyme in different biological processes. Additionally, the optimized synthesis method for this compound A allows for the production of high yields of pure compound, making it a suitable candidate for further research. However, one limitation of this compound A is its potential toxicity. Further studies are needed to determine the safety of this compound for use in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A. One potential area is its use as a therapeutic agent for neurodegenerative diseases. Its neuroprotective effects make it a promising candidate for further study in this area. Additionally, further research is needed to determine the safety and efficacy of this compound A in vivo, which will be critical for its potential clinical use. Finally, the development of analogs of this compound A with improved selectivity and potency may lead to the discovery of new therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A has been extensively studied for its potential applications in various scientific fields. One of the most promising areas is its use as a tool in chemical biology research. This compound A has been shown to selectively inhibit the activity of a specific enzyme called NADPH oxidase 4 (NOX4). This enzyme is involved in the production of reactive oxygen species (ROS), which play a critical role in various biological processes. By inhibiting NOX4, this compound A can be used to study the role of ROS in different cellular processes.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-14-4-10-20(12-15(14)2)27-24(30)21-11-7-18(13-22(21)25(27)31)23(29)26-19-8-5-17(6-9-19)16(3)28/h4-13H,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXKWNUIQCCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1,3-dioxo-2-(3-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B3454679.png)


![N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3454700.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B3454714.png)
![3-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3454730.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3454738.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(8-quinolinylthio)acetamide](/img/structure/B3454754.png)




![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454799.png)
